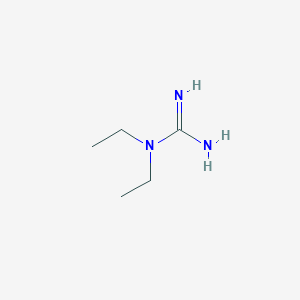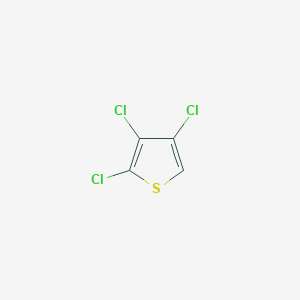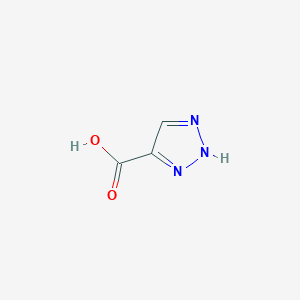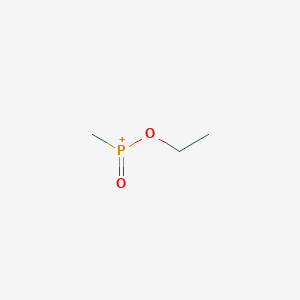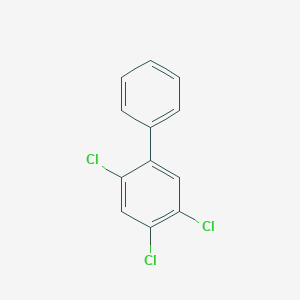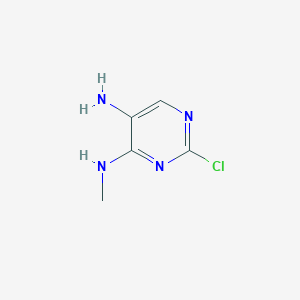
2-Chloro-N4-methylpyrimidine-4,5-diamine
Vue d'ensemble
Description
2-Chloro-N4-methylpyrimidine-4,5-diamine (2-Chloro-NMPDA) is a versatile organic compound with a wide range of applications in the chemical industry. It is used in the synthesis of pharmaceuticals, dyes, and other chemical products. It is also used in the production of polymers, plastics, and other materials. 2-Chloro-NMPDA is a versatile compound with a wide range of biological and physiological effects. It has been studied extensively in the laboratory, and it has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis of Anticancer Intermediates
The compound 2-Chloro-N4-methylpyrimidine-4,5-diamine is significant in the synthesis of intermediates for anticancer drugs. For instance, 4,6-Dichloro-2-methylpyrimidine, a derivative, serves as a crucial intermediate in synthesizing the anticancer drug dasatinib. The synthesis involves steps like cyclization and chlorination, with the process optimized through orthogonal testing to achieve substantial yields Guo Lei-ming, 2012.
Cyclization Reactions
This compound also participates in complex cyclization reactions. For example, during the nitration of various substituted pyrimidines, cyclization occurs, resulting in the formation of derivatives like 4-Chloro-1H-[1,2,3]triazolo[4,5-c]pyridine 2-oxides. These reactions are crucial for creating complex chemical structures from simpler precursors N. N. Smolyar, A. B. Vasilechko, 2010.
Antiviral Activity Studies
In pharmaceutical research, compounds like 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are analogs of this compound, have been studied for their antiviral activity. Although showing poor activity against DNA viruses, certain derivatives significantly inhibited retrovirus replication in cell cultures, showcasing potential antiretroviral activity D. Hocková, A. Holý, M. Masojídková, G. Andrei, R. Snoeck, E. De Clercq, J. Balzarini, 2003.
Molecular Structure Investigations
The compound has been the subject of molecular structure and docking studies, highlighting its significance in the treatment of hypertension as a potential I 1 imidazoline receptor agonist. Advanced techniques like DFT, FT-IR, FT-Raman, and NMR are employed to understand its molecular structure and potential biological activities S. Aayisha, T. Renuga Devi, S. Janani, S. Muthu, M. Raja, S. Sevvanthi, 2019.
Purification Techniques
The study of purification techniques for similar compounds, like 2-Chloro-5-trichloromethylpyridine, an important intermediate for various medicines and pesticides, highlights the broader chemical significance of these compounds. Methods like extraction, distillation, and column chromatography have been explored to achieve high purity levels Su Li, 2005.
Propriétés
IUPAC Name |
2-chloro-4-N-methylpyrimidine-4,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4/c1-8-4-3(7)2-9-5(6)10-4/h2H,7H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGJDQNGSRECJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428063 | |
| Record name | 2-Chloro-N4-methylpyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17587-95-0 | |
| Record name | 2-Chloro-N4-methylpyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
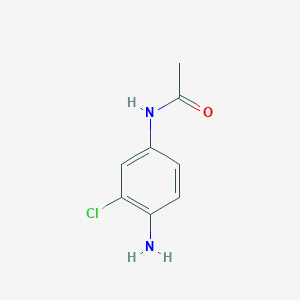
![2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione](/img/structure/B97317.png)


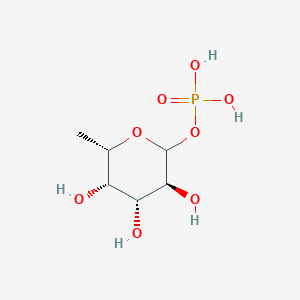
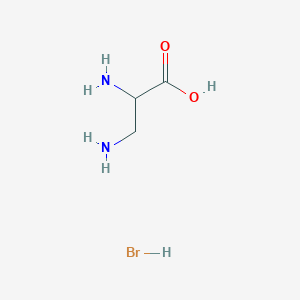
![Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-](/img/structure/B97327.png)
